"physical and chemical properties of 4-bromo-N-(4-fluorophenyl)benzamide"
"physical and chemical properties of 4-bromo-N-(4-fluorophenyl)benzamide"
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-N-(4-fluorophenyl)benzamide
Introduction
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] Their diverse applications, ranging from antiemetics to novel anticancer therapies, underscore the importance of this chemical scaffold.[1][2][3] A thorough understanding of the physicochemical properties of any new benzamide derivative is a critical prerequisite for its advancement in the drug discovery and development pipeline. These properties govern the compound's identity, purity, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.[1]
This technical guide provides a detailed examination of 4-bromo-N-(4-fluorophenyl)benzamide, a halogenated benzamide derivative. We will delineate its fundamental properties, outline robust protocols for its characterization, and provide insights into the causality behind these experimental choices, reflecting field-proven laboratory practices. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for their scientific endeavors.
Compound Identification and Core Properties
Precise identification is the foundation of all subsequent research. 4-bromo-N-(4-fluorophenyl)benzamide is uniquely identified by its CAS Registry Number, molecular formula, and structure. These identifiers ensure unambiguous communication and data retrieval across global databases.
| Property | Value | Source |
| IUPAC Name | 4-bromo-N-(4-fluorophenyl)benzamide | [4] |
| CAS Number | 346723-41-9 | [4] |
| Molecular Formula | C₁₃H₉BrFNO | [4] |
| Molecular Weight | 294.12 g/mol | [4] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Br | |
| InChIKey | GARLNRUQNQMJAB-UHFFFAOYSA-N | [5] |
Physicochemical Data
The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The data presented below, a combination of predicted and experimental values for structurally similar compounds, serves as a crucial baseline for experimental design.
| Physical Property | Value | Notes and Rationale |
| Appearance | White to off-white solid | Expected for a crystalline organic compound of this nature. Similar benzamides are described as white solids or crystals.[6][7][8] |
| Melting Point | Not available | This is a critical parameter for purity assessment and must be determined experimentally. Structurally related compounds exhibit a wide range of melting points.[7][9] |
| Boiling Point | ~298 °C (Predicted) | Predicted for the isomeric 4-bromo-N-(2-fluorophenyl)benzamide.[10] High boiling point is expected due to molecular weight and polar amide group. |
| Density | ~1.56 g/cm³ (Predicted) | Predicted for the isomeric 4-bromo-N-(2-fluorophenyl)benzamide.[10] |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO, DMF, and alcohols. | The aromatic structure and halogen substituents confer lipophilicity, while the amide group provides some polarity. This solubility profile is typical for benzamide derivatives.[1] |
| pKa | ~3.2 (Predicted) | Predicted for the similar N-(4-BROMO-PHENYL)-BENZAMIDE, this acidic pKa is associated with the amide proton.[9] |
Chemical Properties and Reactivity Profile
Stability
4-bromo-N-(4-fluorophenyl)benzamide is expected to be stable under standard ambient temperature and pressure conditions. However, like most benzamides, it is susceptible to hydrolysis of the amide bond under strong acidic or basic conditions, which would yield 4-bromobenzoic acid and 4-fluoroaniline. It is advisable to avoid strong oxidizing agents.[6]
Reactivity
The reactivity of this molecule is primarily centered around three regions:
-
The Amide Linkage: As mentioned, this is the most reactive site for hydrolysis. It can also be a site for N-alkylation or other modifications under specific synthetic conditions.
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The 4-Bromophenyl Ring: The bromine atom is a versatile functional group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the synthesis of more complex derivatives by forming new carbon-carbon or carbon-nitrogen bonds.
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The 4-Fluorophenyl Ring: The fluorine atom is generally stable but can influence the electronic properties of the ring. The aromatic rings themselves are deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the amide and halogen substituents.
Synthesis and Characterization Workflow
A robust and reproducible synthesis is paramount. The most common and direct approach to synthesizing N-aryl benzamides is through the coupling of a benzoic acid derivative with an aniline derivative.
Synthetic Pathway
The synthesis typically involves the activation of 4-bromobenzoic acid to form a more reactive species (like an acid chloride or an active ester), which then reacts with 4-fluoroaniline to form the amide bond.
Caption: General synthetic workflow for 4-bromo-N-(4-fluorophenyl)benzamide.
Structural Elucidation
Confirmation of the chemical identity is achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework. The proton spectrum will show distinct aromatic signals for both phenyl rings, and a characteristic downfield singlet for the N-H proton.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).[11]
Experimental Protocol: Purity Assessment by HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthesized compounds.[11] It separates the target compound from impurities, allowing for accurate quantification. A reverse-phase method is chosen due to the compound's moderate lipophilicity.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-bromo-N-(4-fluorophenyl)benzamide.
-
Dissolve the sample in 1.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution of the stock solution with the mobile phase for the working sample.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a UV detector (e.g., Shimadzu LC-20A or equivalent).[11]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (Solvent B) and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (Solvent A). A typical starting condition could be 60:40 (B:A).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or a wavelength determined by a UV scan to be the λₘₐₓ.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Caption: Standard workflow for purity analysis via HPLC.
Safety and Toxicological Profile
Disclaimer: No specific toxicological data for 4-bromo-N-(4-fluorophenyl)benzamide was found in the provided search results. The following information is based on data for structurally related compounds and general laboratory safety principles. A comprehensive risk assessment should be performed before handling.
-
Potential Hazards: Based on related benzamides, this compound should be handled as potentially hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[12][13][14] It may be harmful if swallowed.[12]
-
Handling Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[6]
References
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- Research Square. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- ChemicalBook. (n.d.). N-(4-BROMO-PHENYL)-BENZAMIDE CAS 2879-83-6.
- CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
- BLD Pharm. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3.
- Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3.
- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.
- TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3.
- National Center for Biotechnology Information. (n.d.). 4-Bromo-N-phenylbenzamide.
- NIST. (n.d.). Benzamide, N-(4-fluorophenyl)-2-bromo-.
- ECHEMI. (n.d.). 4-Bromobenzamide CAS 698-67-9.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4'-Bromoacetanilide.
- PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.
- ChemicalBook. (n.d.). 4-bromo-N-(2-fluorophenyl)benzamide CAS 325471-58-7.
- Environmental Protection Agency. (n.d.). 4-bromo-N,N-diethylbenzamide - GHS Data.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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